

Application Note: Spectroscopic Analysis of Cimracemoside C for Identification

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Compound of Interest

Compound Name: Cimracemoside C

CAS No.: 256925-92-5

Cat. No.: B190804

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the spectroscopic analysis and identification of **Cimracemoside C**, a triterpenoid saponin isolated from plants of the Actaea genus. The methods described herein utilize Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to enable unambiguous structural elucidation and confirmation. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cimracemoside C is a cycloartane triterpenoid saponin found in medicinal plants such as *Actaea racemosa* (Black Cohosh).^{[1][2]} Its molecular formula is $C_{35}H_{56}O_9$, with a molecular weight of 620.8 g/mol.^[1] As an active component of plants used in traditional medicine, accurate identification of **Cimracemoside C** is crucial for quality control, standardization of herbal products, and further pharmacological research. Notably, **Cimracemoside C** has been identified as an activator of AMP-activated protein kinase (AMPK), suggesting potential therapeutic applications in metabolic diseases like type 2 diabetes.^[2]

This application note outlines a systematic approach using modern spectroscopic techniques—MS, NMR, and IR—to identify and characterize **Cimiracemoside C**.

Experimental Protocols

High-purity **Cimiracemoside C** is required for accurate spectroscopic analysis. A general workflow for its extraction and isolation is as follows:

- **Extraction:** Dried and powdered plant material (e.g., rhizomes of *Actaea racemosa*) is subjected to solvent extraction, typically with 85% methanol.[3]
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on polarity.
- **Chromatographic Purification:** The target fraction (often the ethyl acetate or butanol fraction for saponins) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield pure **Cimiracemoside C**.

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- **Protocol:**
 - Prepare a dilute solution of purified **Cimiracemoside C** (approx. 10 µg/mL) in a suitable solvent like methanol.
 - Infuse the sample directly into the ESI source or inject it via an LC system.
 - Acquire the mass spectrum in positive ion mode. Common adducts to look for are $[M+H]^+$, $[M+Na]^+$, and $[M+K]^+$.
 - The high-resolution data will provide the exact mass, which can be used to confirm the elemental composition ($C_{35}H_{56}O_9$).

- Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data, which provides structural information about the aglycone and sugar moiety.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Protocol:
 - Dissolve 5-10 mg of purified **Cimiracemoside C** in a deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4 , or Pyridine- d_5).
 - Acquire a suite of NMR spectra, including:
 - ^1H NMR: To observe the proton environment.
 - ^{13}C NMR: To observe the carbon skeleton.
 - 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the complete assignment of the structure.
 - Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Protocol:
 - Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film on a salt plate).
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

- Identify characteristic absorption bands for functional groups expected in a triterpenoid saponin.

Data Presentation and Interpretation

The data obtained from the spectroscopic analyses should be carefully tabulated for clear interpretation and comparison with literature values.

The high-resolution mass spectrum should confirm the molecular formula. The expected monoisotopic mass is 620.3924 Da.^[1]

Table 1: High-Resolution MS Data for **Cimiracemoside C**

Ion	Calculated m/z	Observed m/z
[M+H]⁺	621.3997	Fill Data
[M+Na] ⁺	643.3816	Fill Data
MS/MS Fragments	Description	Observed m/z
Fill Data	Loss of sugar moiety (Arabinose)	Fill Data
Fill Data	Aglycone fragment	Fill Data
Fill Data	Other significant fragments	Fill Data

(Note: Table to be populated with experimentally acquired data)

The ¹H and ¹³C NMR spectra will reveal the detailed structure. The presence of signals corresponding to the triterpenoid core and the arabinose sugar moiety are key identifiers.

Table 2: Key ¹H NMR and ¹³C NMR Chemical Shifts for **Cimiracemoside C** (in DMSO-d₆)

Position	¹³ C NMR (δ ppm)	¹ H NMR (δ ppm, J in Hz)
Aglycone		
C-3	Fill Data	Fill Data
C-9	Fill Data	Fill Data
C-15	Fill Data	Fill Data
C-16	Fill Data	Fill Data
C-23	Fill Data	Fill Data
C-24	Fill Data	Fill Data
C-25	Fill Data	Fill Data
Sugar (α-L-Arabinopyranoside)		
C-1'	Fill Data	Fill Data (anomeric proton)
C-2'	Fill Data	Fill Data
C-3'	Fill Data	Fill Data
C-4'	Fill Data	Fill Data
C-5'	Fill Data	Fill Data

(Note: Table to be populated with experimentally acquired data from 1D and 2D NMR experiments)

The IR spectrum provides evidence for key functional groups.

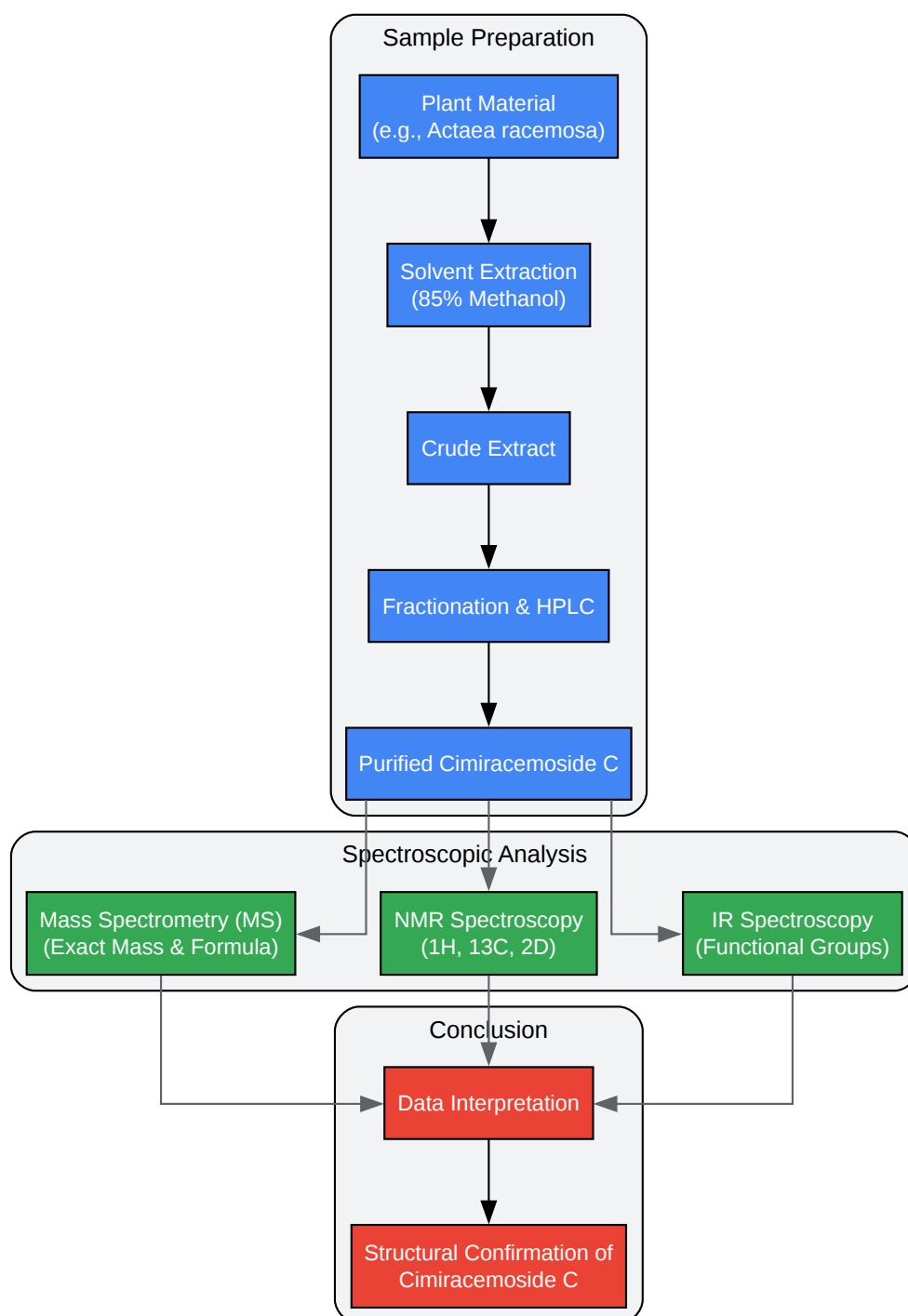
Table 3: Characteristic IR Absorption Bands for **Cimiracemoside C**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl groups)
~2950-2850	Strong	C-H stretch (aliphatic)
~1160	Medium	C-O-C stretch (ether/glycosidic linkage)[4]
~1070	Strong	C-O stretch (alcohols)

(Note: Table to be populated with experimentally acquired data)

Workflow and Signaling Pathway Diagrams

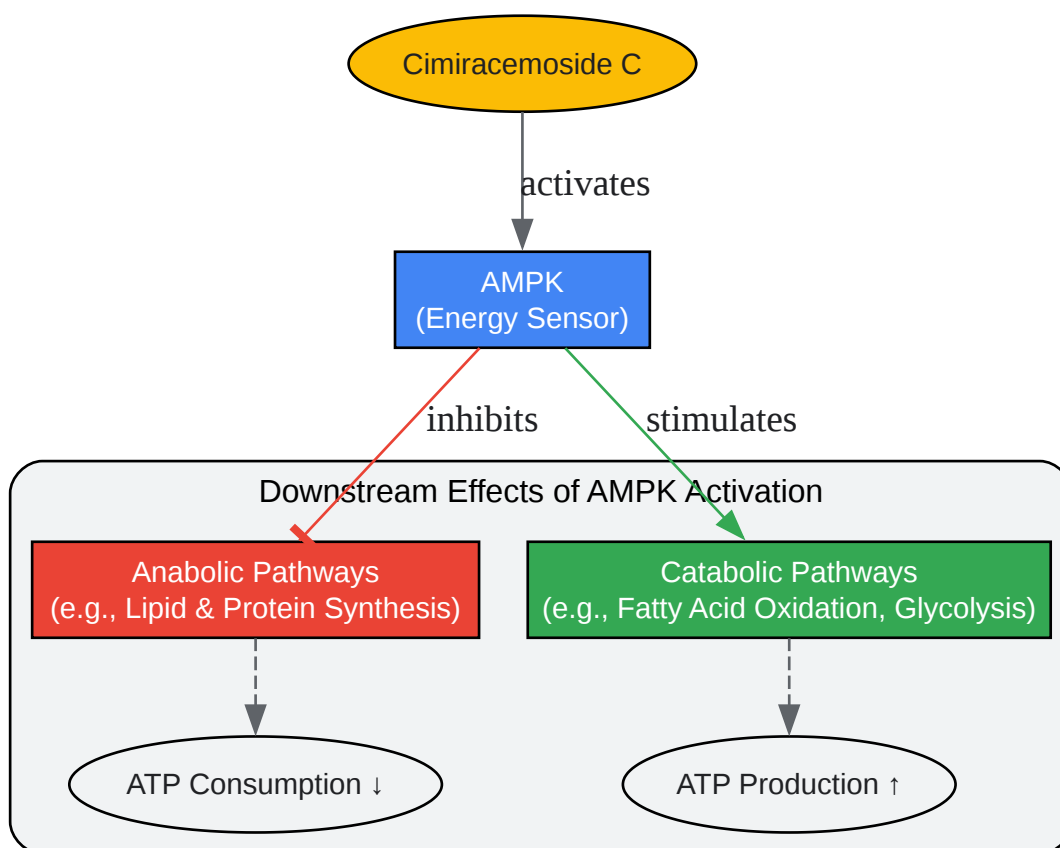
The logical flow from sample preparation to final structural confirmation is a critical component of the identification process.



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Caption: Experimental workflow for the identification of **Cimracemoside C**.

Cimracemoside C is known to activate AMPK, a central regulator of cellular energy homeostasis.[2] This pathway is a key target in the research of metabolic diseases.



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Caption: Simplified AMPK signaling pathway activated by **Cimiracemoside C**.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a robust and reliable methodology for the unambiguous identification and structural elucidation of **Cimiracemoside C**. The protocols and data interpretation guidelines presented in this application note serve as a comprehensive resource for researchers working with this and other related triterpenoid saponins, ensuring accuracy and reproducibility in natural product research and development.

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References

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